molecular formula C14H20N2O4S B7590276 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide

2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide

Katalognummer B7590276
Molekulargewicht: 312.39 g/mol
InChI-Schlüssel: IIBMWPBZFDSATR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide is a chemical compound with the molecular formula C15H20N2O4S. It is commonly known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential component of the B-cell receptor (BCR) signaling pathway, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

TAK-659 is a potent and selective inhibitor of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide, a non-receptor tyrosine kinase that plays a crucial role in B-cell signaling. This compound is essential for the activation and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. TAK-659 has also been shown to be well-tolerated, with manageable side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 is its specificity for 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide, which makes it an ideal tool for studying the role of this compound in various biological processes. However, one limitation is that its potency may vary depending on the cell type and experimental conditions used. Additionally, TAK-659 may not be suitable for all experimental systems, and alternative this compound inhibitors may need to be used in some cases.

Zukünftige Richtungen

There are several potential future directions for the development and use of TAK-659. One area of research is the identification of biomarkers that can predict response to 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide inhibition. Another area is the development of combination therapies that can enhance the efficacy of TAK-659 in the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the long-term safety and efficacy of TAK-659 in clinical use.
In conclusion, TAK-659 is a promising therapeutic agent with a specific mechanism of action that has shown efficacy in the treatment of various diseases. Its potential for use in laboratory experiments and future research directions make it an exciting area of study in the field of biomedical research.

Synthesemethoden

The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethylbenzoyl chloride with oxalyl chloride to form 2,3-dimethylbenzoyl oxalyl chloride. This intermediate is then reacted with 2-amino-N-(oxolan-2-ylmethyl)benzamide to form the desired product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown efficacy in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus.

Eigenschaften

IUPAC Name

2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-9-6-12(21(15,18)19)7-13(10(9)2)14(17)16-8-11-4-3-5-20-11/h6-7,11H,3-5,8H2,1-2H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBMWPBZFDSATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)NCC2CCCO2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.